4-Isobutoxy-3-methylbenzoic Acid (CAS 1215952-74-1): Physicochemical Profiling, Structural Activity, and Synthetic Utility
4-Isobutoxy-3-methylbenzoic Acid (CAS 1215952-74-1): Physicochemical Profiling, Structural Activity, and Synthetic Utility
Executive Summary
In modern medicinal chemistry, the strategic selection of aromatic building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a drug candidate. 4-Isobutoxy-3-methylbenzoic acid (CAS 1215952-74-1) is a highly specialized, versatile intermediate. Featuring a bulky, lipophilic isobutoxy ether and a sterically active meta-methyl group on a benzoic acid scaffold, this compound is engineered to occupy deep hydrophobic pockets in target receptors (e.g., ion channels and GPCRs).
This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its structural behavior, and self-validating experimental workflows for its characterization and downstream synthetic application.
Physicochemical Profiling & Mechanistic Insights
Before deploying this building block in a combinatorial library, we must understand how its structural features govern its physical behavior.
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The Isobutoxy Group (-O-CH₂-CH(CH₃)₂): This branched ether significantly drives up the lipophilicity (LogP) of the molecule. Unlike straight-chain alkyl ethers, the steric bulk of the isobutyl group hinders rapid metabolic degradation (e.g., CYP450-mediated O-dealkylation), thereby improving the metabolic stability of the final Active Pharmaceutical Ingredient (API).
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The 3-Methyl Group: Positioned ortho to the isobutoxy group and meta to the carboxylic acid, this methyl group serves a dual purpose. First, it induces a steric "bump" that restricts the rotational degrees of freedom of the adjacent functional groups, often locking the resulting amide into a preferred bioactive conformation. Second, its weak electron-donating inductive effect slightly destabilizes the carboxylate anion, marginally raising the pKa compared to unsubstituted benzoic acid.
Quantitative Data Summary
Because this is a specialized intermediate, empirical data in literature is often proprietary. The table below synthesizes calculated structural data with high-confidence computational estimates standard in early-stage drug discovery.
| Physicochemical Property | Value | Derivation Method |
| Molecular Formula | C₁₂H₁₆O₃ | Structural Analysis |
| Molecular Weight | 208.25 g/mol | Calculated |
| Predicted Boiling Point | ~340 °C at 760 mmHg | Computational Estimate |
| Predicted Density | ~1.10 g/cm³ | Computational Estimate |
| Predicted pKa | ~4.3 | SAR Estimation (vs. Benzoic Acid: 4.2) |
| Predicted LogP | ~3.2 | SAR Estimation |
Analytical Methodologies for Physicochemical Validation
To transition from predicted models to empirical certainty, rigorous analytical characterization is required. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Lipophilicity (LogP) Determination via Shake-Flask Method
Causality: Computational LogP models often fail to account for the unique solvation dynamics of branched ethers like the isobutoxy group. We employ the standard Shake-Flask method coupled with HPLC-UV to establish a definitive partition coefficient, which is critical for predicting membrane permeability [1].
Step-by-Step Workflow:
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Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous phosphate buffer (adjusted to pH 2.0 with HCl) for 24 hours to ensure mutual saturation. Note: pH 2.0 is chosen to ensure the carboxylic acid (pKa ~4.3) is >99% unionized, preventing the measurement of LogD instead of LogP.
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Sample Preparation: Dissolve exactly 10.0 mg of 4-Isobutoxy-3-methylbenzoic acid in 10 mL of the saturated n-octanol phase.
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Equilibration: Transfer 5 mL of the spiked octanol and 5 mL of the saturated aqueous buffer into a specialized glass centrifuge tube. Agitate mechanically at 25.0 ± 0.1 °C for 24 hours to reach thermodynamic equilibrium.
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Separation: Centrifuge the mixture at 4,000 RPM for 15 minutes to achieve complete phase separation without micro-emulsions.
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Quantification: Analyze both phases using HPLC-UV (Detection at 254 nm). Use a standard calibration curve to determine the concentration in the octanol phase ( Coct ) and aqueous phase ( Caq ).
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Calculation: LogP=log10(Coct/Caq) .
Protocol 2: Ionization Constant (pKa) via Potentiometric Titration
Causality: Knowing the exact pKa is non-negotiable for predicting the charge state of the molecule at physiological pH (7.4), which dictates oral bioavailability. Due to the high lipophilicity of this compound, purely aqueous titration will result in precipitation. We utilize a co-solvent extrapolation method [2].
Step-by-Step Workflow:
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Solvent Preparation: Prepare three mixtures of Methanol/Water (e.g., 40%, 50%, and 60% v/v MeOH).
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Sample Dissolution: Dissolve 2.0 mmol of the compound in 50 mL of each solvent mixture. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.
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Titration: Under a continuous nitrogen purge (to prevent CO₂ absorption which skews acidic readings), titrate the solution with standardized 0.1 M NaOH at 25 °C.
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Data Acquisition: Record the pH after each 0.1 mL addition of titrant until the pH reaches 11.0.
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Extrapolation: Calculate the apparent pKa for each co-solvent ratio. Plot the apparent pKa against the mole fraction of methanol and use the Yasuda-Shedlovsky extrapolation method to determine the true aqueous pKa.
Workflow for determining the physicochemical profile of 4-Isobutoxy-3-methylbenzoic acid.
Synthetic Utility: Amide Coupling Workflow
The primary application of 4-Isobutoxy-3-methylbenzoic acid is its conversion into complex amides via coupling with primary or secondary amines.
Causality: Carboxylic acids do not spontaneously react with amines at ambient temperatures. Furthermore, the 3-methyl group introduces steric hindrance around the carboxylate. Therefore, standard carbodiimides (like DCC) often yield poor results. We must employ a highly reactive uronium-based coupling reagent, such as HATU, which forms a highly reactive HOAt ester intermediate to drive the reaction forward efficiently [3].
Protocol 3: Sterically Hindered Amide Bond Formation
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Activation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1.0 equivalent (eq) of 4-Isobutoxy-3-methylbenzoic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M concentration).
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Deprotonation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, allowing it to attack the HATU, forming the active HOAt ester. Stir for 15 minutes at room temperature.
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Nucleophilic Attack: Add 1.1 eq of the target amine (dissolved in a minimal amount of DMF) dropwise to the activated ester solution.
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Reaction Monitoring: Stir the reaction at room temperature for 2 to 4 hours. Monitor the consumption of the active ester via LC-MS.
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Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove residual DMF), brine, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate under reduced pressure and purify the resulting amide via flash column chromatography (Hexanes/EtOAc gradient).
Mechanistic pathway for amide bond formation using 4-Isobutoxy-3-methylbenzoic acid.
